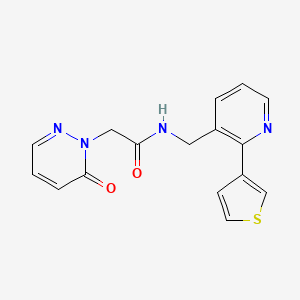

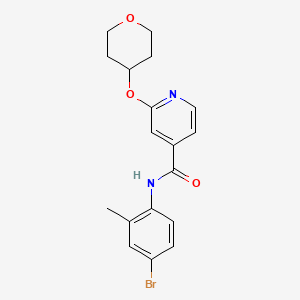

N-(4-bromo-2-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, commonly known as BRD7929, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of isonicotinamide derivatives and has been shown to have promising anticancer activity in preclinical studies.

Aplicaciones Científicas De Investigación

Electrophilic Bromination

A study by Ryzhkova et al. (2020) investigated the electrochemically induced transformation of related compounds, leading to new products with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Synthesis of Heterocyclic Compounds

Aydın and Dağci (2010) synthesized a related heterocyclic compound from isonicotinoyl isothiocyanate and 4-aminoantipyrine, highlighting the versatility of such compounds in organic synthesis (Aydın & Dağci, 2010).

Anti-inflammatory and Anticancer Potential

Küçükgüzel et al. (2013) synthesized novel derivatives with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This illustrates the potential of related compounds in therapeutic applications (Küçükgüzel et al., 2013).

Organocatalysis

Zolfigol et al. (2013) described a method for preparing related compounds via a one-pot condensation reaction, utilizing isonicotinic acid as a dual and biological organocatalyst. This approach underscores the utility of such compounds in green chemistry (Zolfigol et al., 2013).

Carrier-Mediated Uptake in Cancer Treatment

Minematsu et al. (2009) studied the uptake of a related compound in cancer cells, revealing its potential in targeted cancer therapy (Minematsu et al., 2009).

Catalytic Applications

Ocansey et al. (2018) explored the use of pyrazole-containing compounds in Suzuki–Miyaura cross-coupling reactions, demonstrating their role in catalysis (Ocansey et al., 2018).

Insecticidal Activities

Qi et al. (2014) synthesized analogs with insecticidal activities, highlighting their potential in agricultural applications (Qi et al., 2014).

Antimicrobial Properties

Kletskov et al. (2018) synthesized derivatives with isoxazole and isothiazole moieties, exhibiting antimicrobial properties and potential synergies with antitumor drugs (Kletskov et al., 2018).

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-12-10-14(19)2-3-16(12)21-18(22)13-4-7-20-17(11-13)24-15-5-8-23-9-6-15/h2-4,7,10-11,15H,5-6,8-9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBKSWMPOIBDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)